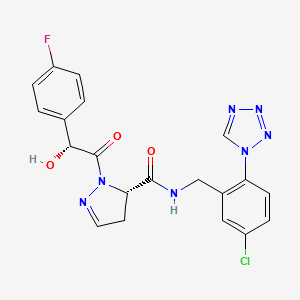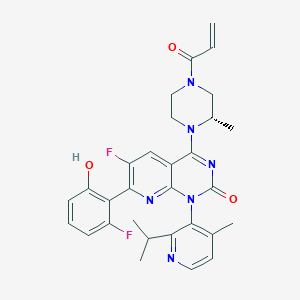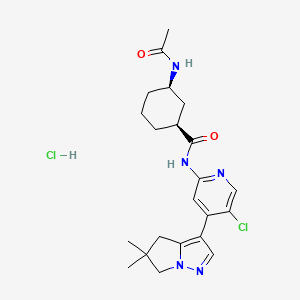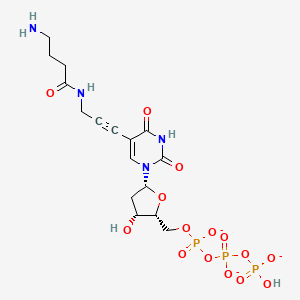![molecular formula C27H21ClFN3O2 B1192259 (5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)
(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide
Overview
Description
BAY-298: is an orally active and selective antagonist of the luteinizing hormone receptor. This compound has shown significant potential in reducing sex hormone levels in vivo, making it a valuable tool for studying luteinizing hormone receptor signaling and its implications in various biological processes .
Scientific Research Applications
BAY-298 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of luteinizing hormone receptor antagonists.
Biology: Employed in research to understand the role of luteinizing hormone receptor signaling in various biological processes.
Industry: Utilized in the development of new pharmaceuticals targeting luteinizing hormone receptor pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of BAY-298 involves the preparation of tetrahydro-1,6-naphthyridine-based derivatives. The process begins with the high-throughput screening of the Bayer compound library, leading to the identification of potent and selective antagonists . The synthetic route includes multiple steps of chemical reactions, such as nucleophilic substitution, cyclization, and purification processes to achieve the desired purity and activity .
Industrial Production Methods: : Industrial production of BAY-298 requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction parameters, including temperature, pressure, and solvent conditions. The final product undergoes rigorous quality control to meet the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: : BAY-298 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothienopyridine derivatives: Novel small-molecule inhibitors identified from the Bayer compound library.
Uniqueness: : BAY-298 stands out due to its high selectivity and potency as a luteinizing hormone receptor antagonist. Its ability to reduce sex hormone levels in vivo makes it a valuable tool for studying hormone-dependent processes and developing new therapeutic strategies .
Properties
Molecular Formula |
C27H21ClFN3O2 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide |
InChI |
InChI=1S/C27H21ClFN3O2/c28-19-5-3-18(4-6-19)26-24-2-1-16-30-25(24)15-17-32(26)27(33)31-21-9-13-23(14-10-21)34-22-11-7-20(29)8-12-22/h1-14,16,26H,15,17H2,(H,31,33)/t26-/m0/s1 |
InChI Key |
FMQWOAKTQPLQBR-SANMLTNESA-N |
Isomeric SMILES |
C1CN([C@H](C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F |
SMILES |
C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BAY-298; BAY 298; BAY298; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-anilino-6-[6-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]-N-methylquinoline-3-carboxamide](/img/structure/B1192181.png)






